m-PEG21-OH

PROTAC Linker Design Structure-Activity Relationship (SAR) Monodisperse PEG

PROTAC SAR campaigns require exact linker stoichiometry-substituting m-PEG21-OH (n=21) with n=20 or n=22 introduces spatial shifts that can abrogate ternary complex formation and degrade potency. This monodisperse, methoxy-capped PEG21-alcohol is the designated reagent for constructing the PEG21-linker cohort. • Ensures faithful replication of published DC₅₀ and Dₘₐₓ values dependent on PEG21 geometry. • Eliminates polydispersity uncertainty; each molecule bears precisely 21 ethylene oxide repeat units. • Solid physical state simplifies precise gravimetric handling for bioconjugation and ADC linker design.

Molecular Formula C43H88O22
Molecular Weight 957.1 g/mol
Cat. No. B11931287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG21-OH
Molecular FormulaC43H88O22
Molecular Weight957.1 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C43H88O22/c1-45-4-5-47-8-9-49-12-13-51-16-17-53-20-21-55-24-25-57-28-29-59-32-33-61-36-37-63-40-41-65-43-42-64-39-38-62-35-34-60-31-30-58-27-26-56-23-22-54-19-18-52-15-14-50-11-10-48-7-6-46-3-2-44/h44H,2-43H2,1H3
InChIKeySWVMFUJFAGAJCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG21-OH: Composition and Specifications


m-PEG21-OH (CAS Not Applicable; Molecular Weight: 957.15 g/mol; Formula: C₄₃H₈₈O₂₂) is a monodisperse polyethylene glycol (PEG)-based compound classified as a PROTAC (Proteolysis Targeting Chimera) linker. Structurally, it comprises a methoxy-capped terminus and a terminal hydroxyl group, separated by exactly 21 ethylene oxide repeat units [1]. This discrete molecular architecture, rather than a polydisperse distribution, defines its utility in synthesizing heterobifunctional protein degraders. Its primary application is as a flexible, hydrophilic spacer that connects an E3 ubiquitin ligase ligand to a target protein ligand, thereby enabling the formation of a ternary complex required for ubiquitin-proteasome-mediated degradation [2].

m-PEG21-OH Substitution Risks


In the context of PROTAC design, the linker is not an inert spacer; its length, flexibility, and composition are critical determinants of ternary complex stability and subsequent degradation efficiency [1]. Simple replacement of m-PEG21-OH (n=21) with a close analog such as m-PEG20-OH (n=20) or m-PEG22-OH (n=22) is not functionally equivalent. A difference of a single ethylene oxide unit alters the spatial distance between the two binding moieties, which has been shown to profoundly impact the orientation of the E3 ligase relative to the target protein [2]. Systematic studies using PEG-based linkers confirm that degradation potency (DC₅₀) and maximum degradation (Dₘₐₓ) are exquisitely sensitive to linker length, with suboptimal lengths failing to induce productive ubiquitination or, conversely, promoting off-target degradation (e.g., GSPT1 neosubstrate recruitment) [3]. Consequently, procurement of the precise homolog (n=21) is mandated to reproduce reported structure-activity relationships (SAR) and ensure the biological outcome of the PROTAC construct.

m-PEG21-OH Quantitative Differentiation


Molecular Weight and Chain Length Specificity

The most fundamental differentiator is the precise molecular weight and the corresponding number of ethylene oxide (EO) repeat units. m-PEG21-OH possesses exactly 21 EO units, resulting in a defined molecular weight of 957.15 g/mol [1]. In contrast, the immediate lower homolog, m-PEG20-OH, has a molecular weight of 913.09 g/mol (20 EO units) , while the immediate higher homolog, m-PEG22-OH, has a calculated molecular weight of 1001.14 g/mol (22 EO units) [2]. This absolute difference in chain length (~3.5 Å per EO unit) translates to a quantifiable change in the linker's end-to-end distance.

PROTAC Linker Design Structure-Activity Relationship (SAR) Monodisperse PEG

Physical State and Handling Characteristics

m-PEG21-OH exists as a solid powder at room temperature, which is a critical handling property that differentiates it from lower molecular weight liquid PEG variants (e.g., PEG-4 to PEG-12) . While both m-PEG21-OH and its close homolog m-PEG20-OH are reported as solids , the transition from viscous liquid to solid occurs around n=12-16 for linear mPEG-OH series [1]. The solid state of m-PEG21-OH facilitates accurate gravimetric dispensing and reduces hygroscopic variability compared to viscous liquid homologs, thereby improving experimental reproducibility in stoichiometric PROTAC conjugation reactions.

Chemical Handling Formulation Science Logistics

Linker Length and Ternary Complex Formation

The efficacy of a PROTAC is contingent upon the linker length enabling optimal proximity between the E3 ligase and the target protein. Systematic reviews of PROTAC development indicate that optimal linker lengths generally range from 12 to over 20 carbon-equivalent atoms [1]. With 21 ethylene oxide units (equivalent to 63 atoms in backbone length), m-PEG21-OH resides at the upper end of this optimal window, providing an extended, flexible tether suitable for proteins with deep or occluded binding pockets. In contrast, shorter linkers like m-PEG12-OH (12 EO units) fail to span the distance required for productive ubiquitination of certain targets [2], while excessively long linkers (e.g., m-PEG45-OH) increase conformational entropy and can promote off-target degradation via 'molecular glue' mechanisms [3].

PROTAC Efficacy Linker SAR Protein Degradation

Aqueous Solubility Trend

The aqueous solubility of mPEG-OH homologs is inversely correlated with chain length due to the increasing hydrophobic contribution of the ethylene backbone [1]. While specific solubility values for m-PEG21-OH in water are not published as discrete data points, its position within the homologous series allows for class-level inference: its solubility is lower than that of m-PEG12-OH (which is fully miscible) but higher than that of m-PEG45-OH (which exhibits limited solubility at room temperature) [2]. This intermediate hydrophilicity is strategically advantageous for PROTAC linkers; it maintains sufficient aqueous solubility to enable bioconjugation in buffer systems while avoiding the excessive hydrophilicity that can impede passive diffusion across cell membranes [3].

Bioconjugation Drug Delivery Physicochemical Properties

m-PEG21-OH Application Scenarios


PROTAC Library Synthesis for Linker SAR

In medicinal chemistry campaigns aimed at optimizing PROTACs for challenging targets (e.g., those with deep binding pockets or requiring significant conformational flexibility), m-PEG21-OH is the designated reagent for constructing the PEG21-linker cohort. Its exact 21-unit length allows researchers to systematically probe the optimal linker distance window (12-20+ atoms) identified in the literature [1]. Using m-PEG21-OH ensures that the resulting PROTAC molecule accurately reflects the design intent for that specific length, enabling a valid comparison against shorter (e.g., PEG4, PEG8) and longer (e.g., PEG24) variants within the same library [2].

PROTAC Synthesis with PEG21 Linker Activity

For replicating or building upon published PROTAC constructs where the SAR specifically implicates a PEG21 linker as essential for potent degradation (e.g., DC₅₀ values in the low nanomolar range), the procurement of m-PEG21-OH is non-negotiable. Substitution with m-PEG20-OH or m-PEG22-OH would introduce a 4.8% change in molecular weight and a corresponding spatial shift, which based on class-level evidence [3], is likely to abrogate the precise geometry required for productive ternary complex formation, leading to failed replication of biological activity.

Biomolecule PEGylation with Intermediate Hydrodynamic Radius

In bioconjugation applications beyond PROTACs, such as antibody-drug conjugate (ADC) linker design or protein PEGylation to reduce immunogenicity, m-PEG21-OH offers a specific hydrodynamic radius that balances stealth shielding with retained bioactivity. Its solid physical state facilitates precise handling during conjugation chemistry , and its intermediate chain length provides a quantifiable increase in circulation half-life compared to shorter PEGs (e.g., PEG12) without the excessive viscosity and potential organ accumulation associated with very high molecular weight PEGs (e.g., PEG40+) [4].

Technical Documentation Hub

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